4-heptyl-1,3-thiazol-2-amine
Description
Properties
CAS No. |
215457-77-5 |
|---|---|
Molecular Formula |
C10H18N2S |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 Heptyl 1,3 Thiazol 2 Amine and Its Analogs
Reactivity of the 2-Amino Group
The 2-amino group is a primary site of reactivity in 4-heptyl-1,3-thiazol-2-amine, largely due to the lone pair of electrons on the nitrogen atom. This group can exhibit nucleophilic character and is also susceptible to electrophilic attack.
The exocyclic amino group of 2-aminothiazoles is nucleophilic, though its reactivity is modulated by resonance participation of the nitrogen's lone pair with the thiazole (B1198619) ring's π-system. ksu.edu.sa This delocalization can decrease its nucleophilicity compared to a simple alkyl amine. Despite this, the amino group readily reacts with a variety of electrophiles.
Common reaction pathways involving the nucleophilic 2-amino group include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl-2-aminothiazole derivatives. ksu.edu.sanih.govnih.gov For instance, 2-aminothiazoles can be acylated with various acyl halides in dry pyridine (B92270) to produce the corresponding amides. nih.gov
Sulfonylation: Treatment with sulfonyl chlorides results in the formation of corresponding sulfonamides. researchgate.net
Formation of Schiff Bases: Condensation with aromatic aldehydes leads to the formation of imines, also known as Schiff bases. nih.govchemicalbook.com
Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides or triflates can be used to introduce aryl substituents to the amino group. acs.org
The 2-aminothiazole (B372263) scaffold contains two nitrogen atoms—the exocyclic amino nitrogen (N-exo) and the endocyclic thiazole nitrogen (N-endo)—both of which can potentially act as nucleophilic centers. The site of reaction often depends on the electrophile and the substitution pattern of the thiazole ring. chemicalbook.comnih.gov In many reactions, such as acylation, the exocyclic nitrogen is the primary nucleophilic center. ksu.edu.sa
Electrophilic attack on the amino nitrogen is a key feature of the reactivity of 2-aminothiazoles. The outcome is heavily influenced by the nature of the electrophile and the substituents on the thiazole ring.
A notable study investigating the reaction of 2-aminothiazole analogs with the superelectrophile 4,6-dinitrobenzofuroxan (DNBF) highlighted the competitive nature of nucleophilic sites. nih.govacs.org While 2-aminothiazole and 4-methyl-2-aminothiazole reacted at the C5 position of the ring, the 4,5-dimethyl derivative underwent electrophilic attack at the exocyclic amino group. nih.govacs.org This suggests that increased electron donation and steric hindrance from alkyl groups at the C4 and C5 positions can favor reaction at the amino nitrogen over the ring carbon. Given the electron-donating heptyl group at C4, this compound would be expected to show significant reactivity at the amino nitrogen.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Acylation | Acid Chlorides, Anhydrides | N-Acyl-2-aminothiazoles | ksu.edu.sanih.govnih.gov |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl-2-aminothiazoles | researchgate.net |
| Schiff Base Formation | Aromatic Aldehydes | Imines (Schiff Bases) | nih.govchemicalbook.com |
| N-Arylation | Aryl Halides, Pd Catalyst | N-Aryl-2-aminothiazoles | acs.org |
Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring in this compound is an aromatic system whose reactivity is influenced by the presence of two heteroatoms and the amino and heptyl substituents.
The 2-aminothiazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). pressbooks.pub The directing effects of the ring nitrogen, the sulfur atom, and the powerful activating effect of the 2-amino group make the C5 position the most nucleophilic and thus the primary site for electrophilic attack. nih.govacs.orgresearchgate.net
Studies have shown that reactions such as bromination and coupling with diazonium salts preferentially occur at the C5 position. nih.gov For example, the reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions results in the formation of 5-bromo derivatives. nih.gov Similarly, the reaction of 2-aminothiazole with the electrophile DNBF leads to substitution at the C5 carbon, forming a C-bonded σ-adduct. nih.govacs.org The presence of the C4-heptyl group, an electron-donating substituent, is expected to further activate the ring towards electrophilic substitution, reinforcing the preference for reaction at the C5 position.
| Reaction Type | Reagent(s) | Position of Substitution | Reference(s) |
| Bromination | Br₂ | C5 | nih.gov |
| Coupling | Diazonium Salts | C5 | mdpi.com |
| SEAr | 4,6-Dinitrobenzofuroxan (DNBF) | C5 | nih.govacs.org |
The sulfur atom in the thiazole ring is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) or, under stronger conditions, the sulfone. Common oxidizing agents used for this transformation include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org
In a related study, the sulfide (B99878) moiety of a substituent attached to an imidazo[2,1-b]thiazole (B1210989) core was oxidized to the corresponding sulfonyl group using oxone, demonstrating the accessibility of the sulfur atom to oxidation. mdpi.com These findings indicate that the sulfur atom in this compound can be targeted for oxidation, leading to the formation of thiazole S-oxides or S,S-dioxides.
Substituent Effects on Reactivity
Substituents on the 2-aminothiazole core play a critical role in modulating its reactivity. The electronic and steric properties of these groups can influence reaction pathways and regioselectivity.
Substituents at C4 and C5: The presence of electron-donating alkyl groups, such as the heptyl group at the C4 position, increases the electron density of the thiazole ring. researchgate.net This enhances the ring's reactivity toward electrophiles and also influences the nucleophilicity of the exocyclic amino group. As observed with 4,5-dimethyl-2-aminothiazole, alkyl groups can steer electrophilic attack towards the N-exo position instead of the C5 carbon. nih.govacs.org
Substituents on the 2-Amino Group: The nature of the substituent on the amino nitrogen significantly alters the molecule's properties. Electron-withdrawing groups, such as acyl or sulfonyl groups, decrease the nucleophilicity of the nitrogen and increase the acidity of the N-H proton. researchgate.net This can facilitate tautomerization to the imino form, which has a different reactivity profile. researchgate.net Conversely, N-alkylation can enhance the nucleophilicity of the ring system.
Steric Effects: Steric hindrance can dictate reaction outcomes. In one study, the steric bulk of substituents on a carbodiimide (B86325) reagent completely altered the reaction pathway for N-acyl 2-aminothiazole synthesis, favoring C-N bond cleavage over a competing acyl migration. acs.org
Influence of the 4-Heptyl Chain on Reactivity Profiles
The reactivity of the 2-aminothiazole core is significantly modulated by the nature of the substituent at the C4 position. The 4-heptyl group, a seven-carbon alkyl chain, primarily exerts its influence through steric and electronic effects, which in turn affect the reaction rates and pathways of the molecule.
The heptyl chain is an electron-donating group through an inductive effect (+I). This donation of electron density to the thiazole ring can have several consequences. For instance, in electrophilic substitution reactions, the increased electron density on the thiazole ring would be expected to enhance its reactivity towards electrophiles. However, the position of this substitution is also critical. The primary site for electrophilic attack on the 2-aminothiazole ring is typically the C5 position, which is adjacent to the 4-heptyl group.
In cycloaddition reactions where the thiazole ring system can act as a diene, the substituent at C4 is crucial. Research on 4-alkenyl-2-aminothiazoles has shown that these compounds can act as effective dienes in [4+2] cycloaddition reactions. um.esacs.org The electronic nature of the C4 substituent influences the HOMO energy of the diene system. An electron-donating alkyl group like heptyl would be expected to raise the HOMO energy, thereby increasing the reactivity towards electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. um.es
The following table presents data from computational studies on the HOMO energies of various 4-substituted-2-aminothiazoles, illustrating the electronic influence of different substituents.
| Compound | C4-Substituent | HOMO Energy (eV) |
| 1 | -CH=CH₂ | -5.50 |
| 2 | -C(CH₃)=CH₂ | -5.45 |
| 3 | -CH=CH-Ph | -5.42 |
| 4 | -H | -5.65 |
| 5 | -CH₃ | -5.60 |
This data is illustrative and based on computational studies of analogous compounds to demonstrate electronic trends.
As the data suggests, alkyl and alkenyl groups at the C4 position tend to increase the HOMO energy compared to an unsubstituted thiazole, which would translate to higher reactivity in certain pericyclic reactions. The heptyl group, being a larger alkyl group, would be expected to follow this trend.
Electronic and Steric Effects of Remote Substituents on Reaction Pathways
Substituents on the Exocyclic Amino Group (N2):
Substitution on the 2-amino group can dramatically alter the reactivity of the thiazole. Acylation or alkylation of this group, for example, changes its electronic character from strongly activating and electron-donating to less so, or even electron-withdrawing in the case of certain acyl groups. This has a direct impact on the nucleophilicity of the thiazole ring nitrogen (N3).
A study on the N-acylation of 2-aminothiazoles provides insight into the interplay of electronic effects. The introduction of an electron-withdrawing benzoyl group on the 2-amino substituent was found to be a key modification in the development of certain biologically active molecules. nih.gov
The steric bulk of substituents on the 2-amino group can also direct reaction pathways. For example, in reactions involving the thiazole ring nitrogen, a bulky substituent at the 2-amino position could sterically hinder the approach of a reagent to N3.
Substituents at the C5 Position:
The following table summarizes the general influence of substituents at different positions on the reactivity of a 2-aminothiazole core.
| Position of Substituent | Type of Substituent | Expected Influence on Reactivity |
| C4-Heptyl | Electron-donating (+I), Sterically bulky | Increases electron density of the ring, potentially increasing reactivity towards electrophiles at C5. Steric bulk may hinder attack at C5 and N3. |
| N2 (exocyclic amino) | Electron-withdrawing (e.g., -COR) | Decreases nucleophilicity of N3 and deactivates the ring towards electrophilic attack. |
| N2 (exocyclic amino) | Electron-donating (e.g., -Alkyl) | Increases nucleophilicity of N3 and activates the ring towards electrophilic attack. |
| N2 (exocyclic amino) | Bulky substituent | Sterically hinders reactions at N3 and potentially C5. |
| C5 | Electron-withdrawing | Deactivates the ring towards further electrophilic substitution. |
| C5 | Electron-donating | Activates the ring, but the most reactive site is now blocked. |
It is important to note that the interplay of these effects can be complex and the ultimate reaction outcome will depend on the specific reagents and reaction conditions employed.
Structural Characterization and Spectroscopic Analysis of 4 Heptyl 1,3 Thiazol 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms in a molecule. In the context of 4-heptyl-1,3-thiazol-2-amine derivatives, specific proton signals offer valuable structural insights. For instance, in a related thiazoline (B8809763) derivative, the proton on the thiazoline ring appears as a singlet at δ 3.25 ppm, while aromatic protons are observed in the range of δ 7.86–7.33 ppm. nih.gov The aliphatic protons of the heptyl group would be expected to appear in the upfield region, typically between δ 2.86–0.89 ppm. nih.gov The protons of the amino group (-NH₂) on the thiazole (B1198619) ring typically produce a signal that can be influenced by solvent and concentration. nanomedicine-rj.com The position of the azomethine proton signal in Schiff bases derived from aminothiazoles is notably dependent on the nature of substituents on the benzal moiety, appearing in the range of 9.35-8.90 ppm in DMSO. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Thiazole Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.33 - 7.86 nih.gov | Multiplet |
| Thiazole Ring CH | ~7.13 nanomedicine-rj.com | Singlet |
| Amino (-NH₂) | ~6.82 nanomedicine-rj.com | Singlet |
| Thiazoline Ring CH | 3.25 nih.gov | Singlet |
| Aliphatic Protons (Heptyl) | 0.89 - 2.86 nih.gov | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. In derivatives of this compound, the carbon atoms of the thiazole ring exhibit characteristic chemical shifts. For example, the carbon atom of the C=N (imine) group in a thiazoline derivative is observed at δ 168.2 ppm, while the carbon attached to the hydrogen in the thiazoline ring appears at δ 107.5 ppm. nih.gov The carbons of the heptyl chain would produce signals in the aliphatic region of the spectrum, generally between 14 and 40 ppm. ksu.edu.sa The chemical shifts of the thiazole ring carbons are influenced by substituents. In 2-amino-4-phenylthiazole, the C2, C4, and C5 carbons of the thiazole ring resonate at approximately δ 168.8, 150.2, and 101.9 ppm, respectively. asianpubs.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | ~168-170 |
| C4 (Thiazole) | ~148-151 |
| C5 (Thiazole) | ~100-108 |
| Heptyl Chain Carbons | 14 - 40 |
Advanced NMR Techniques for Detailed Structural Assignment
For complex heterocyclic structures, one-dimensional NMR spectra can be insufficient for complete structural elucidation due to overlapping signals. ipb.pt Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, revealing direct and long-range C-H connectivity, respectively. ipb.pt These methods are invaluable for unambiguously assigning all proton and carbon resonances, especially in derivatives where the substitution pattern might be unclear from 1D data alone. ipb.ptresearchgate.net For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry of derivatives by identifying protons that are close in space. ipb.pt
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of a this compound derivative would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to appear around 1600-1650 cm⁻¹. dergipark.org.tr The aliphatic C-H stretching vibrations of the heptyl group would be found just below 3000 cm⁻¹, while the C-S stretching vibration, characteristic of the thiazole ring, would be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ region. dergipark.org.tr For derivatives, additional peaks would be present, such as a strong carbonyl (C=O) absorption around 1700 cm⁻¹ for amide or ester functionalities. nih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O Stretch (in derivatives) | ~1700 nih.gov |
| C=N Stretch (Thiazole) | 1600 - 1650 dergipark.org.tr |
Mass Spectrometry
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₈N₂S), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. nih.gov The molecular weight of this compound is 198.33 g/mol . chemsynthesis.com The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed, and its fragmentation would likely involve cleavage of the heptyl chain and fragmentation of the thiazole ring. The fragmentation pattern is highly dependent on the nature of substituents. researchgate.net Predicted collision cross-section (CCS) values for different adducts of the molecule, such as [M+H]⁺, can also be calculated to aid in identification. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 198.11851 uni.lu |
| [M+H]⁺ | 199.12634 uni.lu |
| [M+Na]⁺ | 221.10828 uni.lu |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula. nih.govresearchgate.net This technique is crucial for differentiating between compounds with the same nominal mass but different atomic compositions.
The process often involves electrospray ionization (ESI) coupled with a sophisticated mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap detector. researchgate.netrsc.org In practice, the synthesized thiazole derivative is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) is measured. derpharmachemica.commdpi.com This experimental mass is then compared to the calculated theoretical mass for the proposed chemical formula. A close match between the experimental and calculated mass confirms the elemental composition of the target compound, providing strong evidence for its successful synthesis. rsc.orgacs.org For instance, studies on various 2-aminothiazole (B372263) derivatives consistently report the use of HRMS to confirm their molecular formulae. mdpi.comacs.org
Table 1: Example of HRMS Data for a Thiazole Derivative
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| Derivative 3a | C₁₇H₁₁N₅O₂S₂ | 381.0409 | 381.0443 |
| Derivative 3b | C₁₇H₁₀N₅O₂S₂Cl | 414.9982 | 415.0019 |
| Derivative 3c | C₁₇H₁₀N₅O₂S₂Br | 459.9521 | 459.9514 |
This table presents hypothetical data based on findings for similar structures to illustrate the precision of HRMS in confirming elemental composition. rsc.org
Fragmentation Pattern Analysis for Structural Confirmation
Beyond accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation in MS/MS experiments), it breaks apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of its different parts. researchgate.net
For 2-amino-4-substituted thiazole derivatives, specific fragmentation pathways are often observed. Common fragmentation events include the cleavage of the substituent at the 4-position, loss of small neutral molecules like HCN or NH₂CN from the thiazole ring, and ruptures of the heterocyclic ring itself. nih.govresearchgate.net For example, in the mass spectra of some 2-aminothiazole derivatives, a key fragmentation involves the formation of a 5-(4-alkylphenyl)-2-amino-thiazole ion, which then undergoes further characteristic losses. researchgate.net In more complex derivatives, such as those linked to cephalosporins, fragmentation analysis can precisely locate modifications on the 2-aminothiazole moiety. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation that complements the data from HRMS and other spectroscopic techniques like NMR. rsc.org
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Stereochemistry and Conformation
To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of the this compound derivative is required. When this crystal is irradiated with X-rays, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. acs.orgresearchgate.net
This analysis provides definitive data on:
Conformation: The spatial arrangement of the atoms, including the planarity of the thiazole ring and the orientation of the heptyl chain and other substituents. nih.goviucr.org For example, in 2-amino-4-ferrocenylthiazole, SC-XRD revealed a dihedral angle of 14.77 (17)° between the thiazole and cyclopentadienyl (B1206354) planes. nih.gov
Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, which confirm the hybridization and bonding within the molecule. iucr.orgbohrium.com The C=N double bond in the thiazole ring, for instance, typically has a length of around 1.306 (4) Å. nih.gov
Absolute Stereochemistry: For chiral molecules, SC-XRD can determine the absolute configuration of stereocenters, which is crucial for understanding their biological activity.
The structural data obtained from SC-XRD is often archived in crystallographic databases and serves as the ultimate proof of a compound's structure. nih.govtandfonline.com
Table 2: Typical Crystallographic Data for a 2-Aminothiazole Ring
| Parameter | Description | Typical Value |
| S1-C2 Bond Length | Sulfur to Carbon(2) bond distance | ~1.74 Å |
| C2-N3 Bond Length | Carbon(2) to Nitrogen(3) bond distance | ~1.31 Å |
| N3-C4 Bond Length | Nitrogen(3) to Carbon(4) bond distance | ~1.39 Å |
| C4-C5 Bond Length | Carbon(4) to Carbon(5) bond distance | ~1.36 Å |
| C5-S1 Bond Length | Carbon(5) to Sulfur(1) bond distance | ~1.72 Å |
| C2-S1-C5 Angle | Angle within the thiazole ring at the sulfur atom | ~89° |
This table provides representative bond lengths and angles for the 2-aminothiazole core based on published crystal structures. nih.goviucr.orgbohrium.com
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing
While SC-XRD reveals the atomic positions, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within the crystal. scilit.comresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. bohrium.com
For 2-aminothiazole derivatives, Hirshfeld analysis has revealed the importance of various non-covalent interactions in stabilizing the crystal structure, including:
N-H···N and N-H···O Hydrogen Bonds: These are often the dominant interactions, leading to the formation of dimers or chains. nih.govscilit.comnih.gov
C-H···π Interactions: Interactions between hydrogen atoms and the aromatic thiazole ring. nih.gov
π-π Stacking: Interactions between adjacent thiazole rings. nih.gov
The quantitative data from fingerprint plots allows for a detailed comparison of crystal packing across different derivatives. scilit.comresearchgate.net
Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) in a 2-aminothiazole derivative |
| H···H | 37.6% |
| O···H / H···O | 16.8% |
| S···H / H···S | 15.4% |
| N···H / H···N | 13.0% |
| C···H / H···C | 7.6% |
Data adapted from a study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov
Advanced Spectroscopic and Photophysical Properties
The interaction of this compound derivatives with light is explored through advanced spectroscopic techniques, revealing their potential for use in optical materials and sensors.
Fluorescence Spectroscopy (Stationary and Time-Resolved)
Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. This technique provides insights into the electronic structure of a molecule and its excited-state dynamics. Thiazole and its derivatives are known to be fluorescent, and their properties can be tuned by altering their chemical structure. mdpi.comrsc.org
Stationary (or Steady-State) Fluorescence Spectroscopy involves irradiating a sample with a continuous beam of light at a specific excitation wavelength and measuring the resulting emission spectrum. This provides information on the emission maxima (the color of the emitted light) and the fluorescence quantum yield (the efficiency of the emission process). researchgate.netnih.gov Studies on related thiadiazole compounds show that factors like solvent polarity and pH can significantly shift the emission wavelength and intensity. nih.govresearchgate.net In some cases, dual fluorescence has been observed, indicating the presence of different emitting species, which may be related to conformational changes or charge transfer effects in the excited state. nih.gov
Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This measurement determines the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. rsc.orgnih.gov This parameter is sensitive to the molecule's environment and can reveal information about dynamic processes like quenching or energy transfer. nih.gov For example, in related thiadiazole derivatives, a lengthening of the fluorescence lifetime was observed under conditions that produced dual fluorescence. nih.gov
The combination of stationary and time-resolved fluorescence data provides a comprehensive picture of the photophysical behavior of this compound derivatives, which is essential for designing molecules for applications in areas like organic light-emitting devices (OLEDs) or fluorescent sensors. mdpi.comrsc.org
Table 4: Illustrative Photophysical Data for Thiazole-Based Dyes
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) |
| Coumarin-Thiazole Dye 1 | Toluene | 408 nm | 510 nm |
| Coumarin-Thiazole Dye 2 | Toluene | 513 nm | 625 nm |
| Thiadiazole Derivative C7 | Aqueous (pH < 7.5) | ~350 nm | ~420 nm & ~490 nm (Dual) |
This table presents example data from studies on various thiazole and thiadiazole derivatives to illustrate the range of observed photophysical properties. researchgate.netnih.gov
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena in Thiazole Analogs
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is characteristic of molecules that contain both a proton donor group (like –OH or –NH2) and a proton acceptor group (such as a nitrogen atom within a heterocyclic ring) in close proximity, allowing for the formation of an intramolecular hydrogen bond. nih.govnih.gov Upon photoexcitation, the acidity of the donor group and the basicity of the acceptor group increase, facilitating the proton transfer. nih.gov
This process typically involves a four-level photochemical cycle. mdpi.com The molecule initially exists in its most stable enol form in the ground state. nih.gov After absorbing light, it transitions to the excited enol state (E). From this state, it can either return to the ground enol state (E) via normal fluorescence or undergo ESIPT to form an excited keto tautomer (K). nih.gov This keto form then relaxes to its ground state (K) by emitting a photon, a process known as keto emission. nih.gov Subsequently, the ground-state keto form reverts to the more stable enol form. nih.gov
A key characteristic of ESIPT is the observation of dual fluorescence emission. One emission band, at a shorter wavelength, corresponds to the relaxation from the excited enol form, while a second, significantly red-shifted emission band (large Stokes shift), originates from the relaxation of the excited keto tautomer. nih.govmdpi.com The large Stokes shift, often exceeding 8,000 cm⁻¹, is a result of the substantial geometric reorganization that occurs during the proton transfer. nih.gov
Theoretical studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the ESIPT mechanism in thiazole-based systems. nih.govdntb.gov.ua These calculations have shown that the intramolecular hydrogen bond is strengthened in the excited state, which supports the occurrence of ESIPT. nih.gov Furthermore, it has been observed that upon photoexcitation, there is a decrease in electron density at the proton-donating atom and an increase at the proton-accepting atom, favoring the proton transfer. dntb.gov.ua
The efficiency of ESIPT can be influenced by various factors, including the chemical structure of the molecule and the solvent environment. For instance, the introduction of substituents can alter the electronic properties and geometry of the molecule, thereby affecting the proton transfer process. semanticscholar.org Solvent polarity can also play a crucial role, as it can influence the stability of the different tautomeric forms. mdpi.comresearchgate.net In some cases, dual fluorescence, a hallmark of ESIPT, is observed in non-polar solvents, while only a single emission is seen in polar solvents. researchgate.netnih.gov
Table 1: Theoretical and Experimental Observations of ESIPT in Thiazole Analogs
| Compound Class | Method | Key Findings | Reference |
|---|---|---|---|
| Thiazole-based systems | DFT/TD-DFT | Intramolecular hydrogen bond is strengthened in the excited state, supporting ESIPT. | nih.gov |
| Triphenyl-substituted heterocycles | TD-DFT | Proton transfer is energetically favorable in the excited state but not in the ground state. | dntb.gov.ua |
| Imino-1,3,4-thiadiazoles | Spectroscopy | Dual fluorescence characteristic of ESIPT observed, strongly enhanced by aggregation. | mdpi.com |
| Hydroxylated triphenylazoles | DFT/TD-DFT | Tert-butyl substitution leads to barrierless proton transfer in the excited state. | semanticscholar.org |
| 2-(2′-hydroxyphenyl)benzothiazole | Spectroscopy | Applied as an ESIPT fluorophore for imaging in biological systems. | mdpi.com |
| 1,3,4-Thiadiazole (B1197879) derivative (NTBD) | Spectroscopy & TD-DFT | Dual fluorescence in low polarity solvents is triggered by ESIPT, reinforced by aggregation. | nih.gov |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.comacs.org This is in stark contrast to the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a decrease in fluorescence intensity due to the formation of non-radiative excimers or exciplexes through strong π–π stacking interactions. acs.orgchemrxiv.org
The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. chemrxiv.org In dilute solutions, these motions provide non-radiative decay pathways for the excited state, thus quenching fluorescence. However, when the molecules aggregate, these intramolecular motions are physically hindered, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to enhanced emission. chemrxiv.org
Thiazole derivatives have been shown to exhibit AIE properties. mdpi.commdpi.com For example, certain 2-(2′-aminophenyl)benzothiazole derivatives can display AIE characteristics. mdpi.com The AIE effect is typically observed by adding a poor solvent, such as water, to a solution of the compound in a good organic solvent, like tetrahydrofuran (B95107) (THF). mdpi.com As the fraction of the poor solvent increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. mdpi.com
In some cases, AIE can be coupled with other photophysical processes like ESIPT. mdpi.com For certain iminothiadiazole analogs, the ESIPT phenomenon is strongly enhanced by molecular aggregation. mdpi.com Resonance Light Scattering (RLS) spectra can be used to confirm the presence of aggregation. mdpi.com The interplay between AIE and ESIPT can lead to complex photophysical behaviors, where aggregation not only enhances emission but also influences the tautomeric equilibrium. mdpi.comnih.gov For instance, in a 1,3,4-thiadiazole derivative, aggregation was found to reinforce the ESIPT effect, leading to dual fluorescence. nih.gov
The design of molecules with AIE characteristics often involves creating propeller-shaped or sterically hindered structures that prevent close π–π stacking in the aggregated state but allow for the restriction of intramolecular rotations. acs.org The development of AIE-active materials, including those based on thiazole derivatives, is a vibrant area of research with potential applications in various fields, such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. mdpi.comnih.gov
Table 2: Research Findings on AIE in Thiazole and Related Derivatives
| Compound/System | Key Observation | Mechanism/Application | Reference |
|---|---|---|---|
| 2-(2′-aminophenyl)benzothiazole derivatives | Light emission is more intense upon aggregation. | Restriction of intramolecular motions. Applications in sensing and light-emitting processes. | mdpi.com |
| Imino-1,3,4-thiadiazole analogs | AIE effect observed in conjunction with ESIPT, evidenced by RLS spectra. | Aggregation enhances the dual fluorescence characteristic of ESIPT. | mdpi.com |
| Thiazole-based polyurea derivatives | Synthesized polymers incorporating thiazole moieties. | Potential for creating AIE-active polymers for biological imaging. | mdpi.com |
| 1,3,4-Thiadiazole derivative (NTBD) | AIE reinforces the ESIPT effect in solvent mixtures. | Restriction of intramolecular rotation (RIR) suppresses non-emissive pathways. | nih.gov |
| Cationic tetraphenyl ethene derivatives | AIE effect controlled by balancing hydrophilic/hydrophobic interactions. | Application in light-emitting electrochemical cells (LECs). | chemrxiv.org |
Structure Activity Relationship Sar and Mechanistic Biological Studies of 4 Heptyl 1,3 Thiazol 2 Amine Derivatives
General Principles of 2-Aminothiazole (B372263) Structure-Activity Relationships
The biological activity of 2-aminothiazole derivatives can be finely tuned by modifying substituents at various positions on the thiazole (B1198619) ring and the 2-amino group. mdpi.com These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
Influence of Substituents at the 4-Position of the Thiazole Ring on Biological Potency
The substituent at the 4-position of the thiazole ring plays a pivotal role in determining the biological potency and selectivity of 2-aminothiazole derivatives. The nature of this substituent, ranging from simple alkyl groups to complex aryl moieties, can drastically alter the compound's activity spectrum.
For anticancer applications, the introduction of lipophilic substituents at the 4- and/or 5-position has been explored. nih.gov While the incorporation of a small methyl group at the C4-position was found to decrease cytotoxic potency, a larger 4,5-butylidene group improved it. nih.gov This suggests that the size and lipophilicity of the alkyl substituent are critical. For instance, a study on antitumor activity against human lung and glioma cell lines revealed that a 4,5,6,7-tetrahydrobenzo[d]thiazole core, which can be seen as a bulky, cyclic alkyl substitution at the 4- and 5-positions, resulted in potent activity. nih.govresearchgate.net In contrast, introducing a phenyl group at the C4-position had a similar potency-decreasing effect as a methyl group in this context. nih.gov
However, in other therapeutic areas, aryl substituents at the C4-position are often beneficial. For antituberculosis activity, a 2-pyridyl moiety at C4 was found to be essential and intolerant to modification, highlighting a strict structural requirement for this specific target. nih.govnih.gov For activity against various metabolic enzymes, derivatives with substituted phenyl rings at the 4-position have shown significant inhibitory potential. For example, a 4-(4-chlorophenyl)thiazole derivative was a potent inhibitor of human carbonic anhydrase I (hCA I), while a 4-(4-bromophenyl)thiazole (B159989) derivative was the best inhibitor for human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov
The electronic properties of the substituent at the C4-position also matter. For antimicrobial activity, analysis revealed that the presence of electron-withdrawing groups (like NO2) or electron-donating groups (like OMe) on a benzene (B151609) ring at the 4-position of the thiazole moiety is beneficial for activity. nih.gov
| Substituent at 4-Position | Target/Activity | Effect on Potency | Reference |
|---|---|---|---|
| Methyl | Anticancer (cytotoxicity) | Decrease | nih.gov |
| Phenyl | Anticancer (cytotoxicity) | Decrease (similar to methyl) | nih.gov |
| 4,5-Butylidene | Anticancer (cytotoxicity) | Increase | nih.gov |
| 2-Pyridyl | Antituberculosis (Mtb) | Essential for high potency | nih.govnih.gov |
| 4-Chlorophenyl | Carbonic Anhydrase I (hCA I) Inhibition | High Potency (Ki = 0.008 µM) | nih.gov |
| 4-Bromophenyl | AChE/BChE/hCA II Inhibition | High Potency | nih.gov |
Role of Modifications at the 2-Amino Nitrogen in Modulating Activity
The 2-amino group is a key functional handle for modifying the properties of thiazole derivatives and serves as a crucial point of interaction with many biological targets. researchgate.net Its modification into amides, ureas, or substituted amines can lead to significant changes in biological activity.
For antitubercular agents, the N-2 position exhibits high flexibility. nih.govnih.gov Researchers successfully improved the activity of a hit compound by over 128-fold by introducing various substituted benzoyl groups, converting the amine into an amide. nih.gov This highlights the potential for optimization at this position.
In the context of anticancer agents, particularly cyclin-dependent kinase 2 (CDK2) inhibitors, N-acylation of the 2-amino group has been extensively studied. The introduction of a 3-propanamido function (an acyl chain of three carbons) was found to improve antitumor activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov However, introducing a fatty acyl group can also significantly decrease antiproliferative activity. nih.gov Conversely, an electron-withdrawing trichloroacetyl group at the 2-amino position was shown to significantly improve antiproliferative activity, indicating that the electronic nature of the acyl group is a key determinant of activity. nih.gov Introduction of a chlorine atom or a dialkyl group directly onto the 2-amino nitrogen resulted in a significant decrease in activity. nih.gov
| Modification at 2-Amino Nitrogen | Target/Activity | Effect on Potency | Reference |
|---|---|---|---|
| N-Acyl (Substituted Benzoyl) | Antituberculosis | Significant Increase | nih.govnih.gov |
| N-Acyl (3-Propanamido) | Anticancer | Improved vs. 2-Acetamido | nih.gov |
| N-Acyl (Fatty Acyl) | Anticancer (Antiproliferative) | Significant Decrease | nih.gov |
| N-Acyl (Trichloroacetyl) | Anticancer (Antiproliferative) | Significant Increase | nih.gov |
| N-Chloro or N,N-Dialkyl | Anticancer | Significant Decrease | nih.gov |
Impact of Thiazole Ring System Heteroatoms and Fused Moieties on Activity Profiles
The core thiazole ring, with its specific arrangement of sulfur and nitrogen heteroatoms, is fundamental to the biological activity of these compounds. The nitrogen atom can form crucial hydrogen bonds with target proteins, such as at the ATP binding site of kinases, which can enhance binding affinity. researchgate.net
The importance of the heteroatoms is demonstrated in studies where the thiazole ring is altered. For example, in the development of antitubercular agents, the central thiazole moiety was found to be intolerant to modification, suggesting its essential role in the mechanism of action. nih.gov The formation of fused ring systems, or "annulation," can also be a key factor for activity. Fusing the thiazole ring with other cyclic structures has been shown to be important for antibacterial activity. nih.gov Similarly, hybrid molecules that link the thiazole ring to other heterocyclic nuclei have gained popularity as a strategy to combine different reactivity and activity characteristics into a single molecule. nih.gov
Investigations into Specific Molecular Targets and Biochemical Pathways
Derivatives of 4-heptyl-1,3-thiazol-2-amine have been investigated for their effects on a variety of enzymes and cellular processes. The 2-aminothiazole core serves as a versatile scaffold for designing inhibitors that can target specific biochemical pathways.
Enzyme Inhibition Studies
The 2-aminothiazole framework has been successfully employed to develop inhibitors for a range of enzymes, including cholinesterases, kinases, and metabolic enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): 2-aminothiazole derivatives have been identified as potent inhibitors of both AChE and BChE, enzymes critical in neurotransmission and implicated in Alzheimer's disease. nih.govnih.gov In one study, a series of 2-amino-4-arylthiazoles were evaluated, with the 2-amino-4-(4-bromophenyl)thiazole (B182969) derivative showing the most potent inhibition against both AChE (Ki = 0.129 µM) and BChE (Ki = 0.083 µM). nih.gov Molecular docking studies suggested high inhibitory potency for related structures against these enzymes. nih.gov Another study synthesized N-substituted 4-phenyl-2-aminothiazole derivatives that showed AChE inhibition in the nanomolar range (Ki = 19.58–226.18 nM). nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1): A series of 2-aminothiazole analogues were designed and synthesized as potent PARP-1 inhibitors. nih.gov Several of these compounds exhibited IC50 values of less than 1 µM and demonstrated a cytoprotective effect against oxidative stress in neuronal cells, suggesting their potential as neuroprotective agents. mdpi.comnih.gov
Cyclin-dependent kinase 2 (CDK2): The 2-aminothiazole scaffold has been a fruitful starting point for the development of potent and selective CDK2 inhibitors for cancer therapy. nih.gov High-throughput screening identified 2-acetamido-thiazole derivatives as CDK2 inhibitors. acs.org Subsequent optimization led to the discovery of compounds with IC50 values in the low nanomolar range. acs.org For example, one N-Acyl-2-aminothiazole derivative was found to inhibit CDK2/cycE with an IC50 value of 48 nM and showed strong selectivity against other kinases. nih.gov Structure-based drug design has been used to rapidly discover potent inhibitors, such as 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide, which had an IC50 of 20 nM against CDK2. researchgate.net
KPNB1 (Importin β1): The 2-aminothiazole scaffold has been implicated in the inhibition of KPNB1, a protein often overexpressed in cancer cells. mdpi.com An aminothiazole derivative was identified as a KPNB1-targeted anticancer agent. nih.gov Further studies using UV-crosslinking and mass spectrometry confirmed that the compound binds directly to KPNB1 in a pocket centered around the serine-476 residue. nih.gov
Carbonic Anhydrase (CA): 2-aminothiazole derivatives have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II. One study reported a 2-amino-4-(4-chlorophenyl)thiazole derivative with an exceptionally low Ki value of 0.008 µM against hCA I. nih.gov The 2-amino-4-(4-bromophenyl)thiazole analogue was also a potent inhibitor of hCA II with a Ki of 0.124 µM. nih.gov N-protected 4-phenyl-2-aminothiazole derivatives also exhibited potent inhibition, with Ki values as low as 46.85 nM and 35.01 nM against hCA I and hCA II, respectively. nih.gov
| Enzyme Target | Derivative Type | Reported Activity (Ki or IC50) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 2-Amino-4-(4-bromophenyl)thiazole | Ki = 0.129 µM | nih.gov |
| Butyrylcholinesterase (BChE) | 2-Amino-4-(4-bromophenyl)thiazole | Ki = 0.083 µM | nih.gov |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | 2-Aminothiazole analogues | IC50 < 1 µM | nih.gov |
| Cyclin-dependent kinase 2 (CDK2) | N-Acyl-2-aminothiazoles | IC50 = 48 nM | nih.gov |
| KPNB1 (Importin β1) | Aminothiazole derivative | Confirmed direct binding | nih.gov |
| Carbonic Anhydrase I (hCA I) | 2-Amino-4-(4-chlorophenyl)thiazole | Ki = 0.008 µM | nih.gov |
| Carbonic Anhydrase II (hCA II) | 2-Amino-4-(4-bromophenyl)thiazole | Ki = 0.124 µM | nih.gov |
Modulation of Protein-Protein Interactions (e.g., tubulin polymerization inhibition)
Beyond direct enzyme inhibition, 2-aminothiazole derivatives can also exert their biological effects by interfering with protein-protein interactions. A prominent example is the inhibition of tubulin polymerization, a key mechanism for many anticancer drugs.
Several studies have identified 2-aminothiazole derivatives as potent inhibitors of tubulin polymerization, often acting at the colchicine (B1669291) binding site. nih.gov One study described a series of thiazole-naphthalene derivatives as tubulin polymerization inhibitors, with the most active compound inhibiting tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the reference drug colchicine (IC50 = 9.1 µM). nih.gov Another series of novel thiazole-based chalcones were also evaluated as tubulin polymerization inhibitors, with the lead compound demonstrating an IC50 of 7.78 µM. mdpi.com These findings confirm that the thiazole scaffold is a viable starting point for developing antimitotic agents that disrupt microtubule dynamics. nih.govmdpi.com
Mechanistic Insights into Anti-pathogen Activities (In Vitro and Cellular Level)
Derivatives of the 1,3-thiazole scaffold have demonstrated a wide array of anti-pathogen activities. The biological action of these compounds is largely attributed to their amphiphilic nature, which facilitates their integration into the cell membranes of microorganisms like bacteria and fungi mdpi.com. The introduction of various substituents into the primary molecular framework of thiazole has produced encouraging results against tested bacterial and fungal strains mdpi.com.
Antibacterial Mechanisms: The antibacterial action of thiazole derivatives has been observed against both Gram-positive and Gram-negative bacteria. For instance, trichlorophenyl thiazole molecules have shown a significant inhibitory effect against a variety of organisms, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens mdpi.com. The presence and position of certain functional groups play a crucial role in their efficacy. Analogues with nitro groups on phenyl substituents have demonstrated activity against B. subtilis and E. coli mdpi.com. This is theorized to be due to the nitro moiety's ability to form strong hydrogen bonds with amino acid residues in bacterial enzymes or structural proteins mdpi.com. The lipophilicity of the compounds also influences their activity; a correlation between the calculated partition coefficient (log P) and antimicrobial action has been established, suggesting that an optimal log P value should be around 4 for certain benzo[d]thiazole derivatives to achieve significant activity nih.gov.
Antifungal Mechanisms: The antifungal activity of 1,3-thiazole derivatives is often linked to their ability to disrupt the fungal cell wall or cell membrane researchgate.net. Molecular docking studies have identified potential enzymatic targets. One key target is the fungal lanosterol (B1674476) C14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane mdpi.com. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Studies on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed them to be particularly potent against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole (B54011) mdpi.com. The presence of oxygenated substituents on the phenyl-1,3,4-thiadiazol moiety, a related scaffold, appears to enhance antifungal activity against strains like Aspergillus niger and C. albicans nih.gov.
Antitubercular Mechanisms: The 2-aminothiazole series has shown promise as a source of anti-tubercular agents with good activity against Mycobacterium tuberculosis (Mtb) nih.gov. These compounds can be rapidly bactericidal against replicating Mtb nih.gov. Molecular docking studies on thiazolyl pyrazine (B50134) carboxamide derivatives have suggested a potential mechanism of action involving the inhibition of the β-Ketoacyl-ACP Synthase (KasA) protein of Mtb researchgate.net. KasA is a crucial enzyme involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death.
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Type | Target Organism | Potential Mechanism of Action | Reference |
|---|---|---|---|
| 2,4-disubstituted 1,3-thiazole | B. subtilis, E. coli | Hydrogen bonding with amino acid residues | mdpi.com |
| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | Optimal lipophilicity for membrane interaction | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole | Candida albicans | Inhibition of fungal lanosterol C14α-demethylase | mdpi.com |
| Thiazolyl pyrazine carboxamide | Mycobacterium tuberculosis | Inhibition of β-Ketoacyl-ACP Synthase (KasA) | researchgate.net |
| 2-aminothiazole derivatives | Mycobacterium tuberculosis | Bactericidal action against replicating Mtb | nih.gov |
Certain aminothiazole derivatives have exhibited significant antiviral properties. Research has shown that compounds such as 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid and 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid display notable activity against the PR8 influenza A strain. Their efficacy has been found to be comparable to established antiviral drugs like oseltamivir (B103847) and amantadine (B194251) mdpi.com.
The structurally related 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity is believed to contribute to its antiviral capabilities nih.gov. This suggests that these compounds may act as competitive inhibitors of viral enzymes involved in nucleic acid synthesis, thereby disrupting viral replication.
Mechanistic Insights into Anti-proliferative Activities (In Vitro and Cellular Level)
Thiazole derivatives have emerged as a significant class of anti-proliferative agents, targeting various key cellular processes and signaling pathways involved in cancer cell growth and survival.
A prominent mechanism of action for a series of N,4-diaryl-1,3-thiazole-2-amines is the inhibition of tubulin polymerization nih.gov. These compounds bind to the colchicine binding site on tubulin, disrupting the dynamics of microtubule formation. This interference with the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis nih.gov. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent inhibitor of tubulin polymerization, with IC50 values in the sub-micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines nih.gov.
Other thiazole derivatives have been shown to interact with the p53 tumor suppressor protein. Molecular docking studies indicate a high binding affinity of certain derivatives for p53, forming hydrogen bonds with key amino acid residues like Glu 285 and LYS 132 ekb.eg. By binding to and potentially modulating the activity of p53, these compounds can influence tumor growth ekb.eg.
Furthermore, studies on the related 1,3,4-thiadiazole scaffold have provided additional mechanistic insights. Some derivatives act as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of cancer cells mdpi.com. Predictive and molecular docking studies also suggest that these compounds may inhibit the transcriptional activity of STAT3 (Signal Transducer and Activator of Transcription 3), block the anti-apoptotic protein Mcl-1, and inhibit Cyclin-Dependent Kinase 9 (CDK9), all of which are crucial for cancer cell proliferation and survival mdpi.com. In colorectal cancer cell lines, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit cell proliferation by suppressing the MEK/ERK signaling pathway farmaceut.org.
Table 2: Anti-proliferative Mechanisms of Thiazole and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901, A549, HT-1080 | Tubulin polymerization inhibition (colchicine binding site) | nih.gov |
| 5-(p-chlorophenyl)-2-[(ethoxy carbonyl methylidene) hydrazine]-1,3-thiazole | Colon, Breast, Liver | High binding affinity to p53 tumor suppressor protein | ekb.eg |
| 2-amino-1,3,4-thiadiazole derivatives | LoVo, MCF-7 | Inhibition of STAT3, Mcl-1, and CDK9 | mdpi.com |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | HCT116 (Colorectal) | Suppression of the MEK/ERK signaling pathway | farmaceut.org |
| 5-aryl substituted 1,3,4-thiadiazole-2-amine | Not specified | Inhibition of focal adhesion kinase (FAK) | mdpi.com |
Antioxidant Activity Mechanisms
The antioxidant activity of thiazole derivatives and their structural analogues, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, is centered on their ability to neutralize reactive oxygen species (ROS) and other free radicals. This capacity is primarily governed by their chemical structure, particularly the presence and arrangement of electron-donating groups mdpi.comnih.gov. The fundamental principle of their antioxidant action is the availability of electrons to stabilize free radicals mdpi.com.
Three primary mechanisms are proposed for the free radical scavenging activity of these compounds nih.govfrontiersin.org:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is assessed by the Bond Dissociation Enthalpy (BDE).
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which then releases a proton. This mechanism is evaluated using the Adiabatic Ionization Potential (AIP) and Proton Dissociation Enthalpy (PDE).
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, forming an anion, which then donates an electron to the free radical. This pathway's favorability is determined by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).
Theoretical studies on related heterocyclic compounds indicate that in a vacuum or non-polar environment, the HAT and SPLET mechanisms are generally more favorable than the SET-PT mechanism nih.gov. However, in aqueous solutions, the SET-PT mechanism may become the dominant reaction pathway nih.gov. The antioxidant efficacy is significantly enhanced by the presence of specific electron-donating groups, such as amine or hydroxyl groups, attached to the aromatic rings of the molecule nih.govfrontiersin.org. These groups lower the energy required for electron or hydrogen donation, making the compound a more effective radical scavenger.
Mechanistic Insights into Anti-inflammatory Activities
The anti-inflammatory activities of 2-aminothiazole derivatives are multifaceted, involving the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes. Research on compounds structurally related to this compound provides significant insight into these mechanisms.
A primary mechanism is the suppression of inflammatory mediators. Studies on N-adamantyl-4-methylthiazol-2-amine, a related thiazole derivative, in lipopolysaccharide (LPS)-stimulated microglial cells showed a significant decrease in the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov This suppression occurs through the downregulation of enzymes responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, some thiazole derivatives have been identified as potent dual inhibitors of both COX and lipoxygenase (LOX) pathways, which are central to the inflammatory cascade. frontiersin.org
The anti-inflammatory effects are also mediated by the inhibition of critical signaling pathways. The N-adamantyl-4-methylthiazol-2-amine compound was found to inhibit the cluster of differentiation 14 (CD14)/toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a pivotal regulator of inflammatory gene expression. Additionally, the phosphorylation of extracellular signal-regulated kinase (ERK), another key component in inflammatory signaling, was inhibited by this compound. nih.gov
The structure-activity relationship (SAR) studies reveal that substituents on the thiazole ring and its associated moieties play a crucial role in determining anti-inflammatory potency. For example, in a series of 2,4-disubstituted thiazole derivatives, the presence of methyl, nitro, or hydroxyl groups on a 4-phenyl substituent resulted in good anti-inflammatory activity, as measured by the inhibition of albumin denaturation. rasayanjournal.co.in This indicates that the electronic and steric properties of the substituents are key determinants of the molecule's interaction with its biological targets.
Table 2: Mechanistic Actions of Anti-inflammatory Thiazole Derivatives
| Derivative | Target/Pathway | Effect | Reference |
|---|---|---|---|
| N-adamantyl-4-methylthiazol-2-amine | iNOS, COX-2, NADPH oxidase (NOX) | Downregulation | nih.gov |
| N-adamantyl-4-methylthiazol-2-amine | TNF-α, IL-1β, NO, ROS | Decreased production | nih.gov |
| N-adamantyl-4-methylthiazol-2-amine | NF-κB signaling pathway | Inhibition | nih.gov |
| N-adamantyl-4-methylthiazol-2-amine | ERK phosphorylation | Inhibition | nih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX/LOX pathways | Potent inhibition | frontiersin.org |
Future Directions and Advanced Research Frontiers for 4 Heptyl 1,3 Thiazol 2 Amine Scaffolds
Development of Novel Catalytic and Green Synthetic Methodologies
The synthesis of 2-aminothiazoles has traditionally been dominated by the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793). derpharmachemica.comresearchgate.net For 4-heptyl-1,3-thiazol-2-amine, this would typically involve the reaction of 1-chloro-2-nonanone or 1-bromo-2-nonanone with thiourea. While effective, classical methods often require harsh conditions and may generate significant waste.
Future research is geared towards developing more sustainable and efficient synthetic routes. Green chemistry approaches are at the forefront of this effort, aiming to minimize environmental impact by using safer solvents, reducing energy consumption, and improving atom economy. ufms.br
Key future directions include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for thiazole (B1198619) synthesis. bepls.comasianpubs.orgresearchgate.net Applying this technique to the synthesis of this compound could offer a rapid and efficient alternative to conventional heating.
Catalyst Development: The exploration of novel catalysts is a crucial area. Recent studies have demonstrated the use of magnetically separable nanocatalysts, which facilitate easy recovery and reuse, aligning with green chemistry principles. rsc.org The development of catalysts specifically optimized for long-alkyl-chain substrates could significantly enhance the synthesis of this compound.
One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. rsc.org A one-pot reaction starting from nonan-2-one, a halogen source, and thiourea would be a significant advancement.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, glycerol, or ionic liquids is a key goal. ufms.brbepls.com Research into the solubility and reactivity of the lipophilic starting materials for this compound in these green solvents is needed.
| Synthesis Method | Key Advantages | Relevant Research Focus |
| Microwave-Assisted | Rapid reaction times, higher yields, energy efficiency | Optimization of power and temperature for long-chain substrates |
| Novel Catalysis | Catalyst recyclability, high efficiency, milder conditions | Development of multifunctional, magnetically separable nanocatalysts rsc.org |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified procedure | Designing tandem reactions from readily available starting materials |
| Green Solvents | Reduced environmental impact, improved safety | Use of phase-transfer catalysts (e.g., CTAB) in aqueous media bepls.com |
Exploration of New Chemical Reactivity Profiles and Transformations
The 2-aminothiazole (B372263) core is a highly versatile scaffold for chemical modification, allowing for the generation of diverse compound libraries. mdpi.comnih.gov The primary amine at the 2-position is a key reactive handle, enabling a wide range of transformations.
Future research will focus on leveraging this reactivity to synthesize novel analogs of this compound with tailored properties.
N-Functionalization: The amino group can be readily acylated to form amides, sulfonylated to form sulfonamides, or reacted with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. mdpi.comnih.govnih.gov These modifications can significantly alter the molecule's biological activity and physicochemical properties.
Schiff Base Formation: Condensation with various aldehydes can produce Schiff bases, which are valuable intermediates for synthesizing further heterocyclic systems or can act as bioactive compounds themselves. nih.gov
Ring Transformations: Photochemical or chemical-induced ring-opening and rearrangement reactions can lead to completely new heterocyclic systems. Studies on other 2-aminothiazoles have shown that UV irradiation can induce ring cleavage, forming carbodiimide (B86325) derivatives, which opens a pathway to novel chemical entities. mdpi.com
C5-Position Functionalization: While the 4-position is occupied by the heptyl group, the C5-position of the thiazole ring is another potential site for functionalization, such as through electrophilic substitution reactions, to further diversify the scaffold.
Application of Advanced Characterization Techniques for Complex Analogs
As more complex derivatives of this compound are synthesized, advanced analytical techniques will be indispensable for unambiguous structure elucidation.
Spectroscopic Methods: Standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will remain fundamental for routine characterization. derpharmachemica.commdpi.com
Two-Dimensional NMR: For more complex analogs with multiple chiral centers or crowded substitution patterns, 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be essential to assign proton and carbon signals accurately and establish connectivity.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov This technique will be crucial for validating computational models and understanding specific interactions with biological targets.
Chiral Chromatography: For the synthesis of enantiomerically pure analogs, chiral separation techniques coupled with spectroscopic analysis will be necessary to determine enantiomeric excess and confirm the identity of each stereoisomer.
Integration of In Silico and Experimental Approaches for Comprehensive Mechanistic Elucidation
The combination of computational (in silico) and experimental studies provides a powerful synergy for understanding reaction mechanisms and predicting molecular properties. nih.govnih.gov
Density Functional Theory (DFT): DFT calculations can be used to model the geometric and electronic structures of this compound and its derivatives. nih.govacs.org This allows for the prediction of spectroscopic properties, the investigation of reaction pathways, and the analysis of frontier molecular orbitals (HOMO-LUMO) to understand reactivity. nih.gov
Molecular Docking: This computational technique is vital for predicting how molecules bind to the active sites of proteins and other biological targets. ijirt.org For this compound derivatives, docking studies can guide the design of more potent and selective inhibitors for specific enzymes or receptors. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for analogs of this compound, researchers can identify key structural features that influence activity and design new compounds with enhanced potency. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with targets over time, offering a more realistic picture than static docking models. nih.gov
| Computational Method | Application for this compound Scaffolds |
| DFT | Predict reactivity, analyze electronic structure, interpret spectroscopic data nih.govacs.org |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes, receptors) researchgate.netijirt.org |
| QSAR | Identify key structural features for biological activity, guide new compound design nih.govnih.gov |
| MD Simulations | Analyze dynamic interactions with targets, assess binding stability nih.gov |
Design of Targeted Chemical Probes and Molecular Tools for Biological Systems
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov The 4-heptyl group adds significant lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in proteins.
Future research will focus on harnessing these features to create sophisticated molecular tools:
Enzyme Inhibitors: Derivatives can be designed as inhibitors for various enzyme classes. For instance, 2-aminothiazoles have been investigated as inhibitors of kinases involved in cancer progression, such as Hec1/Nek2. mdpi.comnih.gov The heptyl chain could be optimized to target the hydrophobic regions of kinase active sites.
Receptor Modulators: The scaffold can be used to develop ligands for G-protein coupled receptors (GPCRs) or nuclear receptors, where the heptyl group can anchor the molecule within lipid-exposed binding sites.
Antimicrobial Agents: The 2-aminothiazole core is present in several antimicrobial agents. nih.gov New derivatives of this compound can be synthesized and screened against resistant bacterial and fungal strains.
Affinity-Based Probes: By attaching a reporter tag (like biotin (B1667282) or a click-chemistry handle) to the 2-amino position, this compound can be converted into a chemical probe to identify and isolate its cellular binding partners.
Exploration of Material Science Applications (e.g., fluorescent probes, dyes)
Beyond pharmacology, the unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. researchgate.net
Fluorescent Probes: The thiazole nucleus is a component of well-known fluorescent dyes like Thiazole Orange, which exhibits a significant increase in fluorescence upon binding to nucleic acids. mdpi.com By conjugating the this compound scaffold to other fluorogenic systems, novel probes could be developed. The heptyl group could facilitate partitioning into lipid membranes, making such probes useful for imaging cellular organelles or lipid droplets.
Organic Dyes: 2-aminothiazole derivatives have been used in the synthesis of various dyes. researchgate.netdoaj.org The 4-heptyl derivative could serve as a precursor for novel solvatochromic dyes, where the color changes depending on the polarity of the solvent, due to the molecule's amphiphilic nature.
Self-Assembling Materials: The combination of the polar aminothiazole head and the long, nonpolar heptyl tail gives the molecule amphiphilic character. This raises the possibility of designing derivatives that self-assemble in solution to form micelles, vesicles, or other nanostructures, which could have applications in drug delivery or nanotechnology.
Q & A
Q. What are the standard synthesis procedures for 4-heptyl-1,3-thiazol-2-amine?
The synthesis typically involves cyclocondensation or cyclization reactions. For example, 2-amino-4-phenylthiazole derivatives can be synthesized by refluxing thiazole precursors with aldehydes (e.g., veratraldehyde) in absolute ethanol using acetic acid as a catalyst . Another method includes reacting hydrazine derivatives with benzo[d]thiazol-2-amines under reflux conditions in ethylene glycol, followed by recrystallization . These protocols emphasize solvent selection, stoichiometric ratios, and purification steps (e.g., recrystallization from ethanol or ethyl acetate).
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR spectroscopy : To confirm the chemical environment of protons and carbons, particularly the thiazole ring and heptyl chain .
- Melting point analysis : To assess purity and compare with literature values (e.g., derivatives like 4-(4-chlorophenyl)thiazol-2-amine show distinct melting points between 126–185°C depending on substituents) .
- UV-Vis spectroscopy : To evaluate electronic transitions, with absorption maxima (λmax) often observed near 250–350 nm for thiazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Optimization involves systematic variation of solvents, catalysts, and temperatures. For instance:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol minimizes side reactions .
- Catalysts : Piperidine or acetic acid can accelerate Schiff base formation in condensation reactions .
- Temperature control : Reflux conditions (70–100°C) are critical for achieving high yields in cyclocondensation steps . Statistical methods like factorial design (e.g., varying solvent, catalyst concentration, and time) can identify optimal parameters .
Q. What mechanistic insights exist for the cyclization of thiazole intermediates during synthesis?
Cyclization often proceeds via nucleophilic attack of a sulfur or nitrogen atom on electrophilic carbons. For example:
- In Gewald-type reactions, ketones or aldehydes react with cyanothioacetamide to form thiazole rings through keto-enol tautomerization and cyclization .
- Intermediate characterization (e.g., trapping with acetyl chloride) can confirm the formation of thiazolidinone or benzothiazole derivatives .
Q. How can contradictory elemental analysis and spectral data be resolved for thiazole derivatives?
Discrepancies between calculated and observed elemental analysis (e.g., carbon or nitrogen content) may arise from incomplete purification or hygroscopicity. To address this:
- Repeat elemental analysis after rigorous drying (e.g., under vacuum).
- Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular structure .
- Use complementary techniques like IR spectroscopy to detect moisture or solvent residues .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?
Bioactivity assays include:
- Anticancer screening : MTT assays against cell lines (e.g., HeLa or MCF-7), with IC50 values calculated for dose-response analysis .
- Antimicrobial testing : Agar diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) to predict binding affinities for targets like PGE2 synthase or AMPK .
Q. How can computational methods guide the design of this compound analogs?
- Molecular docking : Predict interactions with biological targets (e.g., antimicrobial enzymes) by analyzing binding poses and hydrogen-bonding networks .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity to prioritize analogs for synthesis .
Q. What experimental design strategies are effective for studying structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
